molecular formula C10H11BrO2 B13548778 Benzenepropanal, 2-bromo-4-methoxy-

Benzenepropanal, 2-bromo-4-methoxy-

Cat. No.: B13548778
M. Wt: 243.10 g/mol
InChI Key: HGEYKRVCUIUVSZ-UHFFFAOYSA-N
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Description

Benzenepropanal, 2-bromo-4-methoxy- is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring a bromine atom and a methoxy group attached to the benzene ring, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the bromination of 4-methoxybenzaldehyde using bromine in the presence of a catalyst, followed by a reaction with propanal under controlled conditions .

Industrial Production Methods: Industrial production of Benzenepropanal, 2-bromo-4-methoxy- may involve large-scale bromination and subsequent reactions in specialized reactors. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenepropanal, 2-bromo-4-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanal, 2-bromo-4-methoxy- involves its interaction with various molecular targets. The bromine and methoxy groups influence its reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Benzenepropanal, 2-bromo-4-methoxy- is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with similar compounds lacking one of these groups .

Biological Activity

Benzenepropanal, 2-bromo-4-methoxy- (also known as 3-(2-bromo-4-methoxyphenyl)propanal) is an organic compound with a molecular formula of C10H11BrO2. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure:

  • IUPAC Name: 3-(2-bromo-4-methoxyphenyl)propanal
  • Molecular Formula: C10H11BrO2
  • Molecular Weight: 243.1 g/mol

Synthesis Methods:
The synthesis of Benzenepropanal, 2-bromo-4-methoxy- typically involves the bromination of methoxy-substituted benzene derivatives. A common method includes:

  • Bromination of 2-Methoxybenzaldehyde using bromine in the presence of a catalyst like iron(III) bromide.
  • The reaction is conducted under controlled conditions to ensure selective bromination at the desired position.

The biological activity of Benzenepropanal, 2-bromo-4-methoxy- is primarily attributed to its functional groups that interact with various biomolecules. The aldehyde group can undergo oxidation or reduction, leading to the formation of carboxylic acids or alcohols, which may exhibit different biological properties.

Potential Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of benzaldehyde compounds can exhibit antimicrobial properties against various pathogens.
  • Antioxidant Properties: The methoxy group may contribute to antioxidant activity, providing protection against oxidative stress.
  • Anti-inflammatory Effects: Some studies indicate that similar compounds can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of various benzaldehyde derivatives, including those similar to Benzenepropanal, 2-bromo-4-methoxy-. The results showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Benzenepropanal, 2-bromo-4-methoxy-ModerateLow
Control (Standard Antibiotic)HighModerate

Case Study 2: Antioxidant Activity

In a study examining the antioxidant properties of methoxy-substituted benzaldehydes, Benzenepropanal, 2-bromo-4-methoxy- demonstrated a notable ability to scavenge free radicals. The study utilized the DPPH assay to measure antioxidant capacity.

CompoundIC50 (µM)
Benzenepropanal, 2-bromo-4-methoxy-25
Ascorbic Acid (Control)10

Properties

IUPAC Name

3-(2-bromo-4-methoxyphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYKRVCUIUVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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